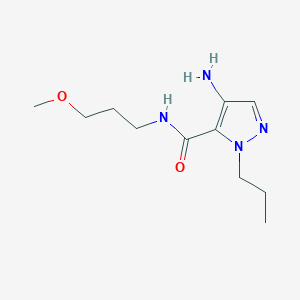
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the attachment of a phenylthiazol group to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray crystallography is a common technique used to determine the molecular and crystal structures of these compounds.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, which are often explored to understand their reactivity and potential as chemical probes or therapeutic agents. The papers discuss the reactivity of these compounds in the context of enzyme inhibition, where they act as inhibitors for enzymes like kynurenine 3-hydroxylase and carbonic anhydrase.
Physical And Chemical Properties Analysis
The empirical formula of “4-Amino-N-(3-methoxypropyl)benzenesulfonamide” is C10H16N2O3S and its molecular weight is 244.31 g/mol .
Mecanismo De Acción
The interaction of these compounds with the active sites of enzymes is a key area of study to design more effective inhibitors.
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-(3-methoxypropyl)-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-6-15-10(9(12)8-14-15)11(16)13-5-4-7-17-2/h8H,3-7,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQMHWFLDVRBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)



![3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2746280.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)

![N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)

